N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE
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Description
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE is a useful research compound. Its molecular formula is C25H25N3O6S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Anti-HIV Activity
Another study synthesized and evaluated a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides for their antiproliferative activity against a large panel of human tumor-derived cell lines. Some derivatives demonstrated significant effects on specific cell lines, indicating their potential as lead candidates for further development. However, these compounds did not exhibit activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
Enzyme Inhibitory Activity
A study targeting 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives found that these compounds displayed good enzyme inhibitory activity. Specifically, one compound showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, suggesting their utility as potential therapeutic agents. The molecules also exhibited activity against Gram-positive and Gram-negative bacterial strains and were evaluated for cytotoxicity to determine their suitability as therapeutic agents (Hussain et al., 2017).
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-18-9-11-20(12-10-18)35(32,33)23(26-22(29)19-6-3-2-4-7-19)25(31)28-15-13-27(14-16-28)24(30)21-8-5-17-34-21/h2-12,17,23H,13-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJISHTIGYKUQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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